Thalidomide - 50-35-1

Thalidomide

Catalog Number: EVT-287694
CAS Number: 50-35-1
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thalidomide appears as needles or white powder. (NTP, 1992)
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, thalidomide was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.
The physiologic effect of thalidomide is by means of Decreased Immunologically Active Molecule Activity.
Thalidomide and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Thalidomide is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. Thalidomide acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, thalidomide inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.
Thalidomide can cause developmental toxicity according to an independent committee of scientific and health experts.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.
Source and Classification

Thalidomide is classified as a phthalimide derivative. Its chemical structure is characterized by a phthalimide ring, which is crucial for its biological activity. The compound is synthesized from naturally occurring amino acids, primarily L-glutamine, and phthalic anhydride.

Synthesis Analysis

Methods and Technical Details

Thalidomide can be synthesized through several methods, with modern approaches focusing on efficiency and yield. Notable synthesis methods include:

  1. Two-Step Synthesis: This method involves treating L-glutamine with sodium carbonate in water, followed by the addition of N-carbethoxyphthalimide. The reaction yields thalidomide directly without the need for extensive purification steps, achieving high purity levels greater than 99% .
  2. Microwave-Assisted Synthesis: A green synthesis approach utilizes microwave irradiation to facilitate a one-pot multicomponent reaction involving cyclic anhydrides and glutamic acid. This method is efficient and reduces the environmental impact associated with traditional synthesis methods .
  3. Single Reactor Process: Recent patents have described a method where thalidomide is prepared in a single reactor setup using L-glutamine and phthalic anhydride, achieving yields of approximately 60% without isolating intermediates .
Molecular Structure Analysis

Structure and Data

Thalidomide has the molecular formula C13H10N2O4C_{13}H_{10}N_2O_4 and a molecular weight of 258.23 g/mol. Its structure consists of:

  • A phthalimide ring
  • An enantiomeric center that contributes to its biological activity

The compound exhibits specific stereochemistry that is essential for its therapeutic effects.

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide undergoes various chemical reactions that are significant for its synthesis and modification:

  • Cyclization Reaction: The formation of thalidomide from N-phthaloyl-L-glutamine involves cyclization where the amine group of glutamine reacts with the carbonyl group of phthalic anhydride.
  • Substitution Reactions: Derivatives of thalidomide can be synthesized through substitution reactions with alkyl halides under basic conditions, allowing for the exploration of structure-activity relationships in drug development .
Mechanism of Action

Process and Data

Thalidomide's mechanism of action is multifaceted:

  • It acts as an immunomodulator, influencing cytokine production by inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This modulation plays a critical role in its efficacy against multiple myeloma.
  • Thalidomide also exhibits antiangiogenic properties, disrupting blood vessel formation which is essential for tumor growth.

Research indicates that thalidomide's effects on these pathways contribute significantly to its therapeutic applications in cancer treatment and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Thalidomide is typically found as a white crystalline powder.
  • Melting Point: Approximately 290 °C.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Thalidomide is stable under normal conditions but can decompose under extreme pH or temperature conditions.
  • Its reactivity allows it to participate in various chemical transformations, making it a versatile compound for drug design.
Applications

Scientific Uses

Thalidomide has been repurposed for several medical applications:

  1. Multiple Myeloma Treatment: It is used as part of combination therapy for patients with this type of cancer.
  2. Leprosy Treatment: Thalidomide is effective in treating erythema nodosum leprosum, a complication of leprosy.
  3. Autoimmune Disorders: Its immunomodulatory effects are being investigated for conditions like lupus and Crohn's disease.
Historical Context and Pharmaceutical Development

Origins of Thalidomide: Synthesis and Early Commercialization

Thalidomide (α-(N-phthalimido)glutarimide was first synthesized in 1953 by Swiss pharmaceutical company CIBA. However, its development was abandoned due to perceived lack of commercial potential. In 1954, German company Chemie Grünenthal acquired the compound, patented it as Contergan, and initiated clinical testing [1] [6]. Under the leadership of Heinrich Mückter—a former Nazi scientist with expertise in typhus research—Grünenthal promoted thalidomide as a uniquely safe sedative. Early claims highlighted its ability to induce sleep without hangover effects or dependency risk, distinguishing it from barbiturates [4] [6].

Preclinical testing, conducted primarily in rodents, showed no lethal dose (LD50) and minimal toxicity. Notably, teratogenicity studies were absent, reflecting the era's regulatory standards. By October 1957, thalidomide launched in West Germany as an over-the-counter drug, marketed for anxiety, insomnia, and morning sickness. Its rapid adoption stemmed from aggressive physician sampling and affordability [1] [4].

Table 1: Key Events in Thalidomide’s Early Development

YearEventEntity Involved
1953Initial synthesisCIBA (Switzerland)
1954Patent filed as ConterganChemie Grünenthal (W. Germany)
1955Limited clinical trialsIndependent physicians
1956First thalidomide-affected birth (employee’s child)Grünenthal
1957OTC launch in GermanyGrünenthal

Global Distribution and Marketing Strategies (1957–1961)

Grünenthal employed a dual-pronged distribution strategy: direct sales in Europe and licensing agreements globally. By 1960, thalidomide was marketed in 46+ countries under 37 brand names, including Distaval (UK/Australia, licensed to Distillers Company Biochemicals) and Kevadon (USA, licensed to Richardson-Merrell) [2] [7]. Marketing emphasized three pillars:

  • Safety rhetoric: Advertisements declared it "harmless for infants" and "safe for pregnant women" [6].
  • Physician engagement: >2 million free samples distributed in the US alone during investigational phases [2].
  • Formulation diversity: Sold as tablets, syrups, and suppositories for broad indications—from gastroenteritis to influenza [4].

In Southern Africa, Grünenthal circumvented colonial trade barriers by exporting Entero-sediv (a thalidomide-containing antidiarrheal) to Portuguese colonies Angola and Mozambique. Meanwhile, Distillers Company targeted British territories like Southern Rhodesia through physician samples [7]. By 1960, Grünenthal sold 14.6 tons of thalidomide annually, cementing its status as a blockbuster drug [4].

Table 2: Global Distribution Patterns of Thalidomide (1957-1961)

RegionBrand NamesDistribution ChannelsEstimated Sales Volume
Western EuropeContergan, SoftenonOTC pharmacies>10 tons/year
British EmpireDistavalDoctor samples, hospital formulary5-7 tons/year
Southern AfricaEntero-sedivDirect import to Portuguese colonies1-2 tons/year
North AmericaKevadon (investigational)Clinical trial samples2.5 million tablets

The Thalidomide Tragedy: Epidemiological Linkage to Teratogenesis

In December 1961, pediatric geneticist Widukind Lenz (Germany) and obstetrician William McBride (Australia) independently linked thalidomide to catastrophic birth defects. Lenz identified a 20-fold increase in rare phocomelia (limb truncation) cases in Hamburg clinics, while McBride noted fetal malformations in 30% of thalidomide-exposed pregnancies [3] [8].

Critical epidemiological patterns emerged:

  • Temporal sensitivity: Exposure between days 20–36 post-fertilization caused defects. A single 50mg dose during this window could damage 50% of fetuses [3] [8].
  • Phenotypic spectrum: Beyond limb defects (amelia/phocomelia), affected infants displayed duane syndrome (eye movement paralysis), microtia (ear malformations), cardiac septal defects, and renal agenesis. An estimated 40% died neonatally from visceral anomalies [3] [8].
  • Global impact: >10,000 confirmed cases worldwide, with undocumented stillbirths and miscarriages. Germany (5,000+ cases) and the UK (2,000+ cases) were hardest hit [6] [7].

Brazil later faced a second epidemic (2005–present) due to leprosy management lapses, proving thalidomide’s teratogenic potential persists where regulatory vigilance fails [10].

Table 3: Characteristic Malformations in Thalidomide Embryopathy

Organ SystemDefect TypesGestational Timing (Post-Fertilization)
LimbsPhocomelia, amelia, syndactylyDays 24–34
EarsMicrotia, anotia, deafnessDays 20–24
EyesColoboma, microphthalmia, Duane syndromeDays 24–27
CardiovascularSeptal defects, tetralogy of FallotDays 27–34
Internal OrgansRenal agenesis, imperforate anusDays 30–36

Regulatory Failures and Post-Crisis Reforms in Drug Approval Processes

Thalidomide exposed systemic weaknesses in mid-20th century drug regulation:

  • Inadequate toxicity screening: Rodent models (rats/mice) showed no teratogenicity due to species-specific differences in drug metabolism. Grünenthal ignored rabbit data showing limb defects at 75–300x human doses [5] [8].
  • Lax post-market surveillance: Despite neurologist Ralf Voss’s 1959 warning of peripheral neuropathy, Grünenthal dismissed concerns and intensified marketing [6].
  • Cross-jurisdictional gaps: Thalidomide entered Africa via colonial trade loopholes, avoiding scrutiny from European health authorities [7].

The near-miss in the United States proved pivotal. FDA reviewer Frances Kelsey blocked approval despite pressure, citing neurotoxicity and absent teratology data. Her vigilance spared the US epidemic and catalyzed the Kefauver-Harris Amendment (1962), mandating:

  • Proof of efficacy via controlled trials
  • Adverse event reporting systems
  • Informed consent for study participants [1] [9].

Internationally, the tragedy reshaped pharmacovigilance:

  • Germany established the Federal Institute for Drugs and Medical Devices (BfArM) in 1975.
  • The World Health Assembly launched the International Drug Monitoring Program (1968) [4] [9].
  • Brazil’s 2011 RDC 11 law enforced pregnancy tests for female thalidomide users, though implementation gaps persist [10].

Table 4: Key Regulatory Changes After the Thalidomide Crisis

YearPolicy/LegislationJurisdictionCore Reform
1962Kefauver-Harris AmendmentUSAMandated premarket efficacy + safety data
1963Medicines ActUKRequired licensing of all new medicines
1965Directive 65/65/EECEECEstablished marketing authorization system
1975German Drug LawW. GermanyCreated BfArM; pharmacovigilance requirements
2011RDC Resolution 11BrazilMandated pregnancy tests for female thalidomide users

Concluding Remarks

Thalidomide’s journey—from "wonder drug" to pariah and back to controlled therapeutic—illustrates medicine’s dual capacity for harm and healing. Its historical arc underscores non-negotiable imperatives: rigorous science preceding profit, transnational regulatory coherence, and eternal vigilance against complacency. As thalidomide remains essential for leprosy and myeloma, its legacy persists not merely in policy documents, but in the lives reshaped by its molecular ambivalence.

Properties

CAS Number

50-35-1

Product Name

Thalidomide

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)

InChI Key

UEJJHQNACJXSKW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L

Synonyms

alphaphthalimidoglutarimide. Nphthaloylglutamimide; Nphthalylglutamic acid imide. US brand names: Synovir; Thalomid. Foreign brand names: Contergan; Distaval; Kevadon; Neurosedyn; Pantosediv; Sedoval K17; Softenon Talimol; Abbreviation: THAL.

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.